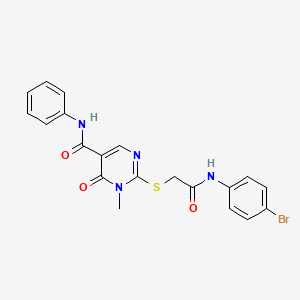

2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Description

Its structure includes:

- A 1-methyl-6-oxo-1,6-dihydropyrimidine core.

- A 4-bromophenyl substituent linked via an acetamide group.

- A phenyl carboxamide moiety at the 5-position.

The bromine atom on the phenyl ring contributes to its molecular weight (estimated ~489.3 g/mol) and may enhance lipophilicity or binding interactions in biological systems .

Properties

IUPAC Name |

2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4O3S/c1-25-19(28)16(18(27)24-14-5-3-2-4-6-14)11-22-20(25)29-12-17(26)23-15-9-7-13(21)8-10-15/h2-11H,12H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYVJRSLAIJHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 396.31 g/mol. The structure includes a pyrimidine ring, a bromophenyl moiety, and a thioether linkage, which are critical for its biological activity.

Antimicrobial Activity

Pyrimidine derivatives are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives containing thiourea or thiazole rings have shown potent antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.8 µg/mL |

| Compound B | S. aureus | 1.5 µg/mL |

| Compound C | Bacillus subtilis | 2.0 µg/mL |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. For example, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HT-29 cells. The mechanism often involves the inhibition of critical enzymes involved in cell proliferation .

Case Study:

A study on a related pyrimidine derivative showed an IC50 value of 15 µM against HeLa cells, indicating significant cytotoxicity compared to control treatments .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural components. The presence of electron-withdrawing groups (like bromine) on the phenyl ring has been correlated with enhanced antimicrobial activity . Additionally, modifications in the thioether side chain have been shown to affect the compound's potency and selectivity against different pathogens.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound has been observed to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 and AKT pathways. These pathways are critical for tumor growth and metastasis.

- In Vitro Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cells, leading to cell cycle arrest at the S phase. The IC50 values for inhibiting cancer cell growth were reported to be in the low micromolar range, indicating potent activity against liver cell carcinoma .

Synthesis and Structural Optimization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the Pyrimidine Ring : The synthesis often involves cyclization reactions that form the pyrimidine structure, which is crucial for its biological activity.

- Thioether Formation : The introduction of thioether linkages enhances the compound's solubility and bioavailability, which are important for therapeutic efficacy.

Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs, facilitating further research into its properties .

Potential Therapeutic Uses

Beyond its anticancer properties, there is potential for this compound in other therapeutic areas:

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may also exhibit anti-inflammatory properties, making them candidates for treating conditions such as rheumatoid arthritis or other inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have documented the efficacy of derivatives of this compound in clinical settings:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Molecular Comparisons

Key Findings:

Substituent Effects: The 4-bromophenyl group in the target compound (vs. 4-fluorophenyl in or 4-chlorophenyl in ) introduces greater steric hindrance and polarizability, which may influence receptor binding or metabolic stability.

The nitro group in may confer higher reactivity or susceptibility to enzymatic reduction, impacting its biological half-life .

Synthetic Complexity: The target compound’s thioether and acetamide groups require multi-step synthesis, whereas ’s cyano and nitro substituents simplify purification but may limit solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound’s synthesis involves constructing the pyrimidine core, followed by introducing the thioether and carboxamide moieties. Key steps include:

- Thioether formation : Reacting a pyrimidine intermediate with a 2-((4-bromophenyl)amino)-2-oxoethyl mercaptan derivative under basic conditions (e.g., NaOH in DMF) .

- Carboxamide coupling : Using coupling agents like EDCI/HOBt for amide bond formation between the pyrimidine carboxylate and aniline derivatives .

- Optimization : Batch synthesis may lead to variable yields due to exothermic side reactions; flow chemistry (e.g., Omura-Sharma-Swern oxidation) improves reproducibility by controlling temperature and residence time .

- Data Consideration : Pilot studies report yields of 45–60% in batch vs. 70–85% in flow systems .

Q. How can researchers confirm structural integrity and purity during synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR : H/C NMR to verify substituent positions (e.g., 4-bromophenyl at δ 7.3–7.5 ppm, methyl group at δ 3.1–3.3 ppm) .

- HPLC-UV/MS : Pharmacopeial methods (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities like oxidation byproducts or unreacted intermediates .

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can reaction optimization address contradictory yield data across studies?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables:

- Factors : Temperature, reagent stoichiometry, solvent polarity.

- Response Surface Modeling : For example, a central composite design revealed that excess thiol reagent (>1.2 eq) reduces dihydropyrimidine ring oxidation .

- Case Study : Conflicting reports on thioether stability (60–80% retention after 24 hours) were resolved by controlling trace metal content (<1 ppm Fe) to prevent radical-mediated degradation .

Q. What strategies are effective for analyzing degradation pathways under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Monitor cleavage of the thioether bond (e.g., pH 1.0 HCl vs. pH 10.0 NaOH at 40°C for 48 hours) .

- Oxidative stress : Use 3% HO to identify sulfoxide/sulfone derivatives via LC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking and MD simulations :

- Target Selection : Prioritize kinases or oxidoreductases based on structural analogs (e.g., dihydropyrimidine-carboxamide inhibitors of EGFR ).

- Docking Software : Use AutoDock Vina with flexible ligand sampling to account for thioether conformational mobility.

- Validation : Compare predicted binding affinities (ΔG ≈ −9.2 kcal/mol) with experimental IC values from enzyme assays .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles across solvents?

- Methodological Answer : Standardize solvent systems and temperature:

- Solubility Testing : Use USP gravimetric methods (e.g., 25°C, 24-hour equilibration in DMSO, ethanol, or PBS pH 7.4) .

- Confounding Factor : Polymorphism (e.g., amorphous vs. crystalline forms) explains solubility variations (e.g., 12 mg/mL in DMSO for amorphous vs. 5 mg/mL for crystalline) .

Experimental Design Recommendations

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodological Answer : Prioritize target-specific assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.